molecular formula C15H16N2O3 B2718597 6-hydroxy-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 1252821-89-8

6-hydroxy-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B2718597
CAS No.: 1252821-89-8
M. Wt: 272.304
InChI Key: CMZGPRDRBYXNHL-UHFFFAOYSA-N
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Description

6-hydroxy-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is a compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the methoxyphenyl group and the dihydropyridine core structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the dihydropyridine core structure.

    Amidation: The final step involves the amidation of the dihydropyridine core with an appropriate amine, such as ethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine core to tetrahydropyridine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted analogs.

Scientific Research Applications

6-hydroxy-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as hypertension and neurodegenerative disorders.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to ion channels, enzymes, and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1-(4-methoxyphenyl)propan-2-amine
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • Triazole-pyrimidine hybrids

Uniqueness

6-hydroxy-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to its specific dihydropyridine core structure and the presence of the methoxyphenyl group, which contribute to its distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10(11-3-6-13(20-2)7-4-11)17-15(19)12-5-8-14(18)16-9-12/h3-10H,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZGPRDRBYXNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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